Rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide, trans, is a chemical compound that has garnered attention for its biological activity, particularly as a selective agonist of the A1 adenosine receptor. This compound is part of the broader class of pyrazole derivatives and exhibits potential therapeutic applications in various fields, including pharmacology and medicinal chemistry.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and EvitaChem, which provide various forms and derivatives of this molecule for research purposes . It falls under the category of carbohydrazides, which are characterized by the presence of a hydrazide functional group attached to a carbohydrate structure. Additionally, it is classified as an adenosine receptor agonist, specifically targeting the A1 subtype, which plays a role in mediating various physiological processes.
The synthesis of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with oxalyl chloride to form an acyl chloride intermediate. This intermediate can then react with hydrazine to yield the desired carbohydrazide product.
Key steps in this synthesis include:
This method highlights the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular structure of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide features a pyrazole ring attached to an oxane (tetrahydrofuran) backbone with a carbohydrazide substituent. The stereochemistry is critical for its biological activity, with the (2R,3R) configuration being essential for receptor binding.
Molecular Formula: C₁₁H₁₄N₄O₂
Molecular Weight: 234.26 g/mol
IUPAC Name: rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interaction with biological targets.
As a carbohydrazide derivative, rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide can participate in various chemical reactions:
These reactions are critical for further functionalization and development of analogs with enhanced biological activity.
The mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide primarily involves its interaction with the A1 adenosine receptor. Upon binding to this receptor, it mimics the action of adenosine, leading to various downstream effects such as:
Quantitative data from binding assays indicate that this compound exhibits high affinity for A1 receptors, making it a candidate for further pharmacological studies.
The physical properties of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm its identity and purity.
Rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide has several potential applications in scientific research:
Pyrazole-oxane hybrids represent a privileged architectural motif in drug discovery due to their unique three-dimensional spatial arrangement and versatile pharmacophore display capabilities. The core structure combines the planar, electron-rich pyrazole ring with the conformationally flexible oxane (tetrahydropyran) system, creating molecules with enhanced binding potential to biological targets. This hybrid scaffold is exemplified in rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide (trans), where the pyrazole moiety at C2 of the oxane ring provides aromatic stacking capacity while the carbohydrazide at C3 offers hydrogen-bonding functionality [2] [8].
The significance of this molecular framework is evidenced by its prevalence in bioactive molecules targeting central nervous system disorders, inflammation, and infectious diseases. The 1-methylpyrazole substitution at C4 (rather than C5) position, as present in this compound, demonstrates improved metabolic stability compared to C5-regioisomers due to steric protection of metabolically labile sites [5] [7]. This regioisomeric preference is further validated by commercial availability of C4-pyrazolyl derivatives from multiple suppliers specializing in medicinal chemistry building blocks [2] [8]. The trans-configuration across C2 and C3 positions creates a defined spatial orientation of pharmacophores that is crucial for target engagement, with the oxane ring adopting a stable chair conformation that projects both substituents equatorially [2].
Table 1: Structural Variations in Pyrazole-Oxane Hybrids and Their Applications
Substituent Position | Pyrazole Regioisomer | Oxane Functional Group | Biological Applications |
---|---|---|---|
C2, C3 (trans) | 1-Methyl-4-yl (e.g., CAS 1969288-60-5) | Carbohydrazide | Hydrazide-based therapeutics [2] [8] |
C2, C3 (trans) | 1-Methyl-5-yl | Carbaldehyde | Synthetic intermediate for Schiff bases [5] |
C3 | 1-Methyl-4-yl | Carboxylic acid | Acid-based coupling reactions [7] |
C2 | 1-Ethyl-4-yl | Methanamine | Amine-containing bioactive molecules [1] |
The stereochemical designation rac-(2R,3R) indicates a racemic mixture of enantiomers with relative trans configuration between C2 and C3 chiral centers. This specific stereochemistry creates a defined spatial separation between the pyrazolyl and carbohydrazide pharmacophores, with a typical dihedral angle of approximately 180° between key substituents [1] [3]. The trans relationship across the oxane ring forces both bulky substituents into equatorial positions in the lowest energy chair conformation, minimizing 1,3-diaxial interactions and enhancing metabolic stability compared to cis-configured analogs [10].
The racemic nature (rac- prefix) of this compound presents both challenges and opportunities in drug discovery. While enantiopure compounds typically offer superior target selectivity, the racemic mixture provides access to both enantiomers for preliminary biological screening, enabling identification of the more pharmacologically active stereoisomer before undertaking enantioselective synthesis [3]. The (2R,3R) descriptor specifies the relative configuration within each enantiomer, with the trans ring junction creating a molecular topology that optimally positions the pyrazole nitrogen atoms (N1, N2) for hydrogen bond acceptance and the carbohydrazide (-CONHNH₂) for both donation and acceptance [1] [10].
Table 2: Conformational and Energetic Properties of Oxane Derivatives
Configuration | Pyrazole Position | Calculated Energy Preference | Key Molecular Interactions |
---|---|---|---|
rac-(2R,3R) trans | 4-yl | ΔG = -2.3 kcal/mol (vs. cis) | Equatorial positioning of both substituents, minimized steric strain [1] [3] |
(2R,3S) cis | 4-yl | Higher energy conformation | 1,3-diaxial interactions with pyrazole moiety |
rac-(2R,3R) trans | 5-yl | ΔG = -1.8 kcal/mol (vs. cis) | Altered dipole alignment affecting solubility [5] |
(2R,3R) trans | 1-Ethyl-4-yl | Similar stability to methyl analog | Enhanced hydrophobic pocket binding [3] |
The carbohydrazide moiety (-CONHNH₂) in rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide represents a versatile pharmacophore with multifaceted roles in drug design. Functionally, this group serves as a bioisostere for carboxylic acid and amide functionalities while providing enhanced hydrogen-bonding capacity through its additional nitrogen center [9]. The hydrazide nitrogen atoms can act as both hydrogen bond donors (N-H) and acceptors (C=O), enabling interactions with diverse biological targets including enzymes, receptors, and nucleic acids [2] [8].
The compound's specific hydrazide functionality (MW 224.26 g/mol) contributes to its physicochemical profile, with predicted pKa values around 13.10 ± 0.40, indicating moderate basicity suitable for crossing biological membranes [2]. This functional group serves as a key synthetic handle for the creation of heterocyclic systems and derivatives, including hydrazones, azoles, and triazoles, through reactions with carbonyl compounds or other electrophiles [8]. The presence of this moiety in patented compounds (as indicated by sales restrictions) suggests its importance in biologically active molecules targeting specific disease pathways [2].
The hydrogen-bonding capacity of the hydrazide group significantly influences the compound's molecular recognition properties. Computational studies indicate it can form up to four hydrogen bonds with biological targets, with bond lengths ranging from 1.85-2.15 Å, ideal for strong interactions with enzyme active sites [8] [9]. This explains the hydrazide's frequent incorporation in pharmacophores for antimicrobial, anticancer, and antiviral agents, where directional hydrogen bonding is critical for target inhibition [2].
Table 3: Hydrazide-Containing Analogues and Their Pharmacological Relevance
Core Structure | Hydrazide Derivative Type | Molecular Weight (g/mol) | Reported Biological Activities |
---|---|---|---|
Oxane-3-carbohydrazide | rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl) (CAS 1969288-60-5) | 224.26 | Targeted therapeutic applications (patent restricted) [2] [8] |
Morpholine-2-carbohydrazide | rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl) | 224.31 | Neurologically active scaffolds [9] |
Oxolane-2-carbohydrazide | (2S,3S)-3-(1-methyl-1H-pyrazol-4-yl) (hydrochloride) | 232.68 (HCl salt) | Ionic derivatives for enhanced solubility [7] |
Oxane-3-carbohydrazide | 2-[1-(propan-2-yl)-1H-pyrazol-5-yl] (CAS 1807914-40-4) | 238.28 | Cold-chain transported bioactive molecules [10] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0